N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazinyl Group: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the triazinyl intermediate using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinyl ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution on the benzodioxole ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)acetamide: Similar structure but lacks the sulfanyl group.
N-(1,3-benzodioxol-5-yl)-2-(5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide: Similar structure but lacks the methyl group.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide is unique due to the presence of both the benzodioxole and triazinyl groups, as well as the sulfanyl and methyl substituents
Properties
Molecular Formula |
C13H12N4O4S |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)acetamide |
InChI |
InChI=1S/C13H12N4O4S/c1-7-12(19)17(13(22)16-15-7)5-11(18)14-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,14,18)(H,16,22) |
InChI Key |
URPSZNUOUKZVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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